molecular formula C14H17N3O2 B2907405 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 2415541-96-5

1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2907405
CAS No.: 2415541-96-5
M. Wt: 259.309
InChI Key: GXGYALWYQXFSFN-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one is a heterocyclic compound that contains both a benzoxazole and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one typically involves a multi-step procedure. One common method involves the reaction of 1,3-benzoxazole with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene, and the mixture is cooled to a low temperature (around -10 to -15°C) before adding thionyl chloride . The reaction mixture is then stirred for 1 to 2 hours under a nitrogen atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one is unique due to its specific combination of benzoxazole and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-2-13(18)16-7-9-17(10-8-16)14-15-11-5-3-4-6-12(11)19-14/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGYALWYQXFSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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